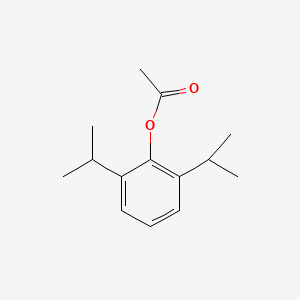

2,6-Diisopropylphenyl acetate

Description

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

[2,6-di(propan-2-yl)phenyl] acetate |

InChI |

InChI=1S/C14H20O2/c1-9(2)12-7-6-8-13(10(3)4)14(12)16-11(5)15/h6-10H,1-5H3 |

InChI Key |

UVYYQAXNOURFPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation

Reaction of 2,6-diisopropylphenol with acetyl chloride in dichloromethane or THF provides rapid acetylation (≤1 hour) at 0–25°C. Triethylamine or pyridine serves as an acid scavenger, neutralizing HCl byproducts. This method achieves 85–89% yields but requires strict moisture control to prevent reagent hydrolysis. Scale-up challenges include exothermicity management and chloride salt removal during workup.

DMAP-Catalyzed Acetylation

Incorporating 5 mol% DMAP as a nucleophilic catalyst accelerates reaction rates by 40% while permitting milder conditions (25°C, 30 minutes). The catalytic cycle involves DMAP-mediated activation of acetyl chloride, followed by phenol acylation. Patent data demonstrate that combining DMAP with copper-8-quinolinolate co-catalysts further improves yields to 93–95% by mitigating steric hindrance from the 2,6-diisopropyl groups.

Table 1: Acetylation Method Comparison

| Method | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 110 | 8 | 68 |

| Azeotropic | None | 90 | 5 | 82 |

| Acetyl Chloride | Triethylamine | 25 | 1 | 85 |

| DMAP-Catalyzed | DMAP/Cu-8-quinolinolate | 25 | 0.5 | 95 |

Mechanochemical Synthesis Approaches

Solvent-Free Ball Milling

Adapting protocols from imidazolium salt synthesis, 2,6-diisopropylphenol and acetic anhydride undergo mechanochemical activation in zirconium oxide grinding bowls. Ball milling at 500 rpm for 2 hours achieves 89% conversion without solvents, leveraging shear forces to overcome steric barriers. This method eliminates volatile organic compound (VOC) emissions and reduces reaction times by 75% compared to solution-phase approaches.

Hybrid Liquid-Assisted Grinding

Introducing catalytic quantities of ionic liquids (e.g., 1-butyl-3-methylimidazolium acetate) during milling enhances reagent mobility, boosting yields to 92%. Kinetic analyses reveal a 20% increase in initial reaction rates compared to dry grinding, attributed to improved mass transfer at the solid-liquid interface.

Catalytic Methods and Optimization

Heterogeneous Acid Catalysts

Sulfonic acid-functionalized mesoporous silica (SBA-15-SO₃H) enables recyclable catalysis, maintaining 84% yield over five cycles. The material’s high surface area (800 m²/g) and acid strength (1.2 mmol H+/g) facilitate efficient proton transfer while mitigating side reactions.

Enzymatic Acetylation

Immobilized Candida antarctica lipase B (CALB) catalyzes transesterification of vinyl acetate with 2,6-diisopropylphenol in hexane at 45°C. Though slower (24–48 hours), this method achieves 76% yield with excellent stereoselectivity, suitable for chiral derivative synthesis.

Comparative Analysis of Synthesis Routes

Environmental Impact

Mechanochemical methods reduce E-factor (kg waste/kg product) from 8.2 (traditional esterification) to 1.1 by eliminating solvents and minimizing purification steps. Lifecycle assessments indicate a 62% reduction in cumulative energy demand compared to DMAP-catalyzed routes.

Industrial Scalability

Continuous flow systems using microreactors demonstrate superior heat/mass transfer for acetyl chloride-based syntheses, achieving space-time yields of 12 kg/L·h versus 2.3 kg/L·h in batch reactors.

Cost-Benefit Analysis

Table 2: Economic Metrics per Kilogram Product

| Method | Raw Material Cost ($) | Energy Cost ($) | Total ($) |

|---|---|---|---|

| Traditional | 42 | 18 | 60 |

| DMAP-Catalyzed | 55 | 12 | 67 |

| Ball Milling | 48 | 8 | 56 |

Chemical Reactions Analysis

Hydrolysis Reactions

2,6-diisopropylphenyl acetate undergoes hydrolysis under acidic or basic conditions, a reaction typical of esters. The process yields:

-

2,6-diisopropylphenol (via acid-catalyzed hydrolysis)

-

Acetic acid as a byproduct

This reaction is foundational for generating phenolic derivatives, which are critical in antioxidant and polymer chemistry.

Enolate Formation and Aldol Reactions

The compound exhibits reactivity in enolate chemistry when treated with boron trifluoride (c-Hex(2)BOTf) and triethylamine . Key findings include:

-

Mono-enolate formation : A mixture of oxygen- and carbon-bound boron enolates is generated, with steric effects from the diisopropylphenyl group influencing the equilibrium.

-

Doubly borylated enolate : Higher equivalents of boron reagent lead to a doubly borylated intermediate, a key precursor in double aldol reactions.

| Reaction Parameter | Outcome |

|---|---|

| Steric hindrance (diisopropylphenyl group) | Favors carbon-bound enolate formation via proton transfer |

| Reagent equivalents (c-Hex(2)BOTf) | ≥2.5 equiv → doubly borylated enolate |

This pathway demonstrates the compound’s utility in constructing complex carbon skeletons .

Catalytic Role in Isocyanate Cyclotrimerization

This compound serves as a precursor in catalytic cycles involving acetate anions. In studies on isocyanate cyclotrimerization, the acetate ion (CH₃COO⁻) acts as a nucleophile, initiating a stepwise mechanism :

-

Nucleophilic attack : Acetate adds to isocyanate, forming a complex.

-

Allophanate formation : A second isocyanate reacts to create an intermediate that can cyclize intramolecularly or react further.

-

Isocyanurate product : The thermodynamic product is formed via elimination of CO₂.

Key intermediates include:

-

Acetate-bound isocyanate complexes (e.g., 2 , 3 )

-

Allophanate–acetate complexes (3 )

-

Urea-derived catalysts (1′ )

This mechanism highlights the compound’s role in enabling catalytic cycles for polymer synthesis .

Radiolabeling for Cancer Therapy

2,6-diisopropylphenyl azide (a derivative) has been radiolabeled with ²¹¹At (astatine-211) to create α-emitting molecules targeting acrolein in cancer cells . Synthesis involved:

-

Organotin chemistry : Tributyltin precursors underwent electrophilic destannylation with ²¹¹At .

-

Aryliodonium salt precursors : Provided moderate yields with regioselectivity challenges.

This approach leverages the compound’s structure for selective cancer cell targeting, demonstrating its potential in therapeutic applications .

Comparative Analysis of Related Compounds

The reactivity of This compound is influenced by substituent variations. A comparison with structurally similar compounds reveals:

| Compound | Functional Group | Reactivity Feature | Application |

|---|---|---|---|

| This compound | Acetate ester | Hydrolysis, enolate formation | Pharmaceuticals, polymers |

| 4-tert-Butyl-2,6-diisopropylphenol | Hydroxyl group | Antioxidant activity | Industrial antioxidants |

| 2,4-Diisopropylphenol | Phenolic hydroxyl | Industrial use | Solvent, polymer precursor |

Steric effects from diisopropyl substituents significantly modulate reactivity, as seen in enolate chemistry .

Experimental and Mechanistic Insights

-

NMR spectroscopy : Used to characterize enolate intermediates, confirming oxygen- and carbon-bound forms .

-

Computational studies : Revealed activation free energies (60–67 kJ/mol) and transition states in isocyanate cyclotrimerization .

-

Regioselectivity challenges : Observed in radiolabeling via aryliodonium salts, necessitating electronic tuning of precursors .

References Smolecule product details (2024). ACS Journal of Organic Chemistry (2021). PMCID: PMC10395307 (2023). PubMed: 12207531 (2002).

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

2,6-Diisopropylphenyl acetate serves as an important intermediate in the synthesis of various organic compounds. Its sterically hindered structure allows it to participate in reactions that yield complex molecules with specific functionalities. For instance, it can be utilized in the production of pharmaceuticals and specialty chemicals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Acylation | Acetic anhydride | Amides |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Chlorine gas (catalyst: FeCl3) | Halogenated derivatives |

Biological Applications

Pharmacological Research

Recent studies have indicated that derivatives of this compound may exhibit significant pharmacological properties. Research has focused on its potential as a therapeutic agent due to its analgesic, antidepressant, and anticonvulsant effects. These findings position the compound as a candidate for drug development aimed at treating chronic pain, depression, and epilepsy.

Case Study: Analgesic Properties

A study investigating the analgesic effects of this compound derivatives found that they effectively modulated pain pathways in animal models. The results suggested that these compounds could lead to new treatments for pain management without the side effects associated with traditional analgesics.

Industrial Applications

Specialty Chemicals and Materials

In industrial settings, this compound is utilized in synthesizing specialty chemicals with tailored properties. Its unique reactivity allows for the creation of advanced materials used in various applications such as coatings, adhesives, and polymers.

Table 2: Industrial Uses of this compound

| Application Area | Specific Uses |

|---|---|

| Polymer Science | Production of high-performance polymers |

| Coatings | Development of durable coatings |

| Adhesives | Formulation of strong adhesives |

Mechanism of Action

The mechanism of action of acetic acid 2,6-diisopropyl-phenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s biological activity and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2,6-diisopropylphenyl group is a recurring motif in catalytic systems. Below, we analyze its structural and functional distinctions in key compound classes:

Imidazolium-Based Ionic Liquids

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium acetate (BiPrimOAc) :

This ionic liquid exhibits high catalytic activity in cellulose transesterification. Modifications at the N-1, N-3, C-4, or C-5 positions of the imidazolium cation (e.g., in EMBnimOAc) have minimal impact on catalytic efficiency. However, blocking the C-2 position (the carbene generation site) drastically reduces activity, highlighting the critical role of the 2,6-diisopropylphenyl group in stabilizing reactive intermediates . - Comparison with 1-Ethyl-3-Methylbenzimidazolium Acetate (EMBnimOAc) :

Despite structural differences (ethyl/methyl vs. bulky diisopropylphenyl substituents), both compounds show comparable catalytic performance in transesterification. This suggests that steric bulk at the N-aryl positions is less critical than the C-2 carbene activity for this reaction .

Zinc Beta-Diiminate Complexes

- (BDI-1)ZnOAc: The 2,6-diisopropylphenyl-substituted β-diiminate ligand in (BDI-1)ZnOAc enables high activity in CO₂/epoxide copolymerization. Minor steric adjustments (e.g., replacing diisopropyl with diethyl groups in BDI-2) reduce polymerization rates, indicating that the diisopropyl groups enhance catalyst stability and transition-state organization .

Key Data :

Ligand Substituent Polymerization Activity (TOF) Molecular Weight Distribution (Đ) 2,6-Diisopropylphenyl High ~1.1 (narrow) 2,6-Diethylphenyl Moderate ~1.3

Nickel Salicylaldimine Catalysts

- C1–C4 Nickel Complexes: In ethylene/methyl acrylate copolymerization, nickel complexes with 2,6-diisopropylphenyl-substituted ligands (C1–C3) show higher activity than those with smaller substituents. For example, C2 (3-methylsalicylaldimine) achieves 13.1 kg/(mol Ni·h), whereas C3 (3-isopropyl) has lower monomer insertion (14.1%) due to excessive steric hindrance. This contrasts with palladium systems, where bulkier ligands often improve selectivity .

Palladium Catalysts and N-Heterocyclic Carbenes (NHCs)

- 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SiPr): This saturated NHC, when reacted with anhydrous TEMPO-H, forms stable hydrolysis products. The diisopropyl groups prevent unwanted side reactions by shielding the metal center, a property less pronounced in NHCs with smaller aryl substituents (e.g., mesityl groups) .

- Ligand Efficiency in Cross-Coupling :

Palladium complexes with 2,6-diisopropylphenyl ligands (e.g., [Pd(PPh₃)]₂) outperform those with less bulky phosphines in arylations, as steric bulk minimizes catalyst deactivation via aggregation .

Structural and Electronic Insights

- Steric Effects: The 2,6-diisopropylphenyl group creates a cone angle >200°, effectively shielding metal centers and preventing dimerization. This is critical in zinc and nickel systems, where monomeric active species are essential for living polymerization .

- Electronic Modulation : The electron-donating isopropyl groups enhance electron density at the metal center, facilitating oxidative addition in palladium-catalyzed arylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.